![molecular formula C12H11BrO2S B13940610 Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate CAS No. 1355040-70-8](/img/structure/B13940610.png)
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Sonogashira Coupling: This step involves the coupling of the bromo-thiophene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl group can undergo various coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used alongside palladium in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Thiophenes: Resulting from substitution reactions.
Oxidized or Reduced Thiophenes: Depending on the reaction conditions.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Biology and Medicine:
Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. In material science, its electronic properties are influenced by the conjugated thiophene ring and the ethynyl group, affecting its conductivity and semiconducting behavior.
類似化合物との比較
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a bromine atom and a carboxylate group, the presence of different heteroatoms (sulfur in thiophene, nitrogen in pyrrole) and substituents (methylcyclopropyl group) make each compound unique.
- Reactivity: The different heteroatoms and substituents influence the reactivity and the types of reactions these compounds undergo.
- Applications: Each compound may have distinct applications based on its unique properties. For example, thiophene derivatives are often used in material science, while pyrrole derivatives may have different biological activities.
特性
CAS番号 |
1355040-70-8 |
|---|---|
分子式 |
C12H11BrO2S |
分子量 |
299.19 g/mol |
IUPAC名 |
methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO2S/c1-12(5-6-12)4-3-8-7-9(13)10(16-8)11(14)15-2/h7H,5-6H2,1-2H3 |
InChIキー |
DXAMKIFLFFGARC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C#CC2=CC(=C(S2)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
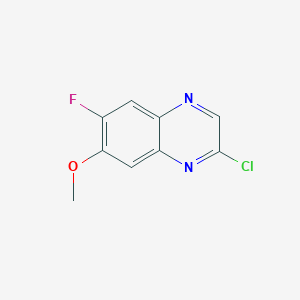
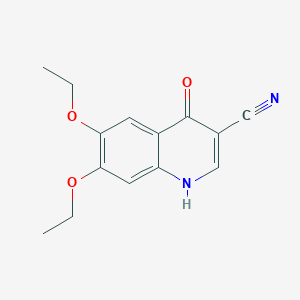
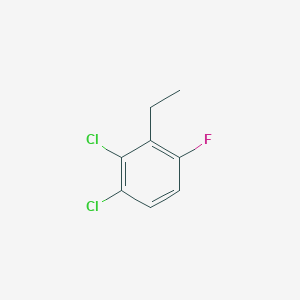
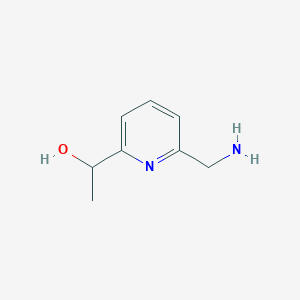

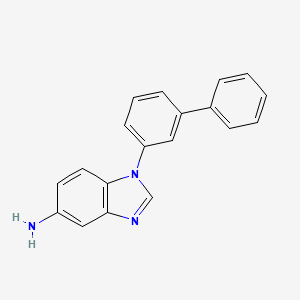


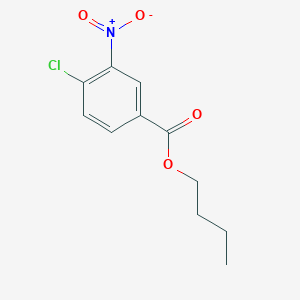
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
